molecular formula C7H7F3N2 B151383 3-(Trifluoromethyl)phenylhydrazine CAS No. 368-78-5

3-(Trifluoromethyl)phenylhydrazine

Cat. No. B151383
CAS RN: 368-78-5
M. Wt: 176.14 g/mol
InChI Key: RSESUCWJKLHXEZ-UHFFFAOYSA-N
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Patent
US04556671

Procedure details

m-Aminobenzotrifluoride (48.34 g: 0.3 mole) was cooled and treated with concentrated hydrochloric acid (137 ml) added dropwise. The paste was stirred at 0° and a solution of sodium nitrite (19.1 g) in water (137 ml) was added at 0°-5° with stirring. An almost clear solution was obtained. Then a solution of stannous chloride dihydrate (191.3 g) in concentrated hydrochloric acid (137 ml) was added dropwise with stirring at 0°-10°.
Quantity
48.34 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
137 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
191.3 g
Type
reactant
Reaction Step Three
Quantity
137 mL
Type
solvent
Reaction Step Three
Quantity
137 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[N:12]([O-])=O.[Na+]>O.Cl>[F:11][C:8]([F:9])([F:10])[C:4]1[CH:3]=[C:2]([NH:1][NH2:12])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
48.34 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
137 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride dihydrate
Quantity
191.3 g
Type
reactant
Smiles
Name
Quantity
137 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
137 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The paste was stirred at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
An almost clear solution was obtained
STIRRING
Type
STIRRING
Details
with stirring at 0°-10°

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)NN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.